molecular formula C13H14O3 B108100 Eupatoriochromene CAS No. 19013-03-7

Eupatoriochromene

Cat. No.: B108100
CAS No.: 19013-03-7
M. Wt: 218.25 g/mol
InChI Key: SVUVYHFYZBCYRF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Eupatoriochromene interacts with the enzyme xanthine oxidase, exerting an inhibitory effect . This interaction suggests that this compound may play a role in the regulation of purine metabolism, a biochemical reaction crucial for nucleic acid synthesis and energy production.

Cellular Effects

This compound has been shown to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . This indicates that this compound can influence cell function and cellular processes, potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with xanthine oxidase. By inhibiting this enzyme, this compound can potentially alter gene expression and affect various cellular functions .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, its impact on seed germination and plant growth suggests that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of purine metabolism due to its inhibitory effect on xanthine oxidase . This could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eupatoriochromene can be synthesized through various organic synthesis methods. One elegant synthesis involves the reaction of acetophenone derivatives with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature settings to ensure the formation of the desired chromene structure.

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly the yellow starthistle. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Eupatoriochromene undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the chromene structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Eupatoriochromene is unique among chromenes due to its specific biological activities and chemical properties. Similar compounds include:

This compound stands out due to its dual role in both plant growth regulation and potential medical applications, highlighting its versatility and importance in scientific research.

Properties

IUPAC Name

1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)7-11(10)15/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUVYHFYZBCYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172485
Record name Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-03-7
Record name Eupatoriochromene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-03-7
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Record name Desmethylencecalin
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Record name 19013-03-7
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Record name Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
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Record name DESMETHYLENCECALIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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